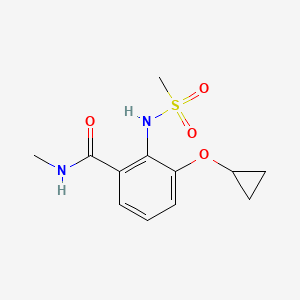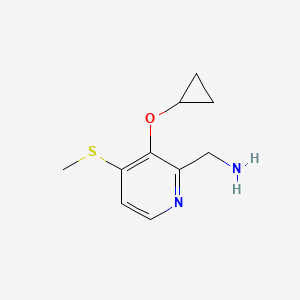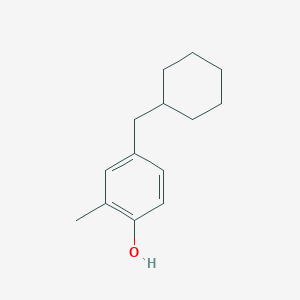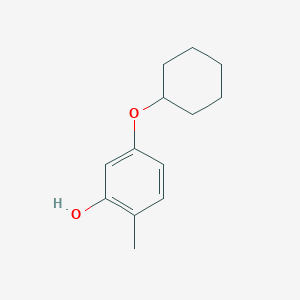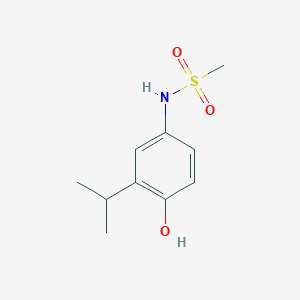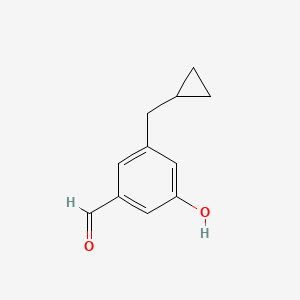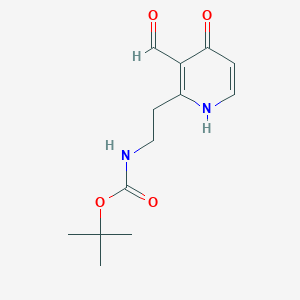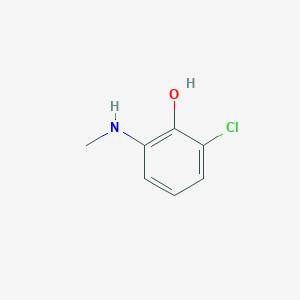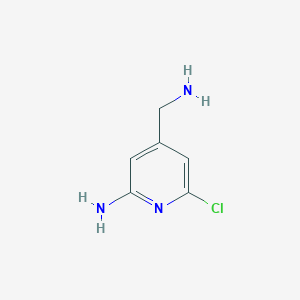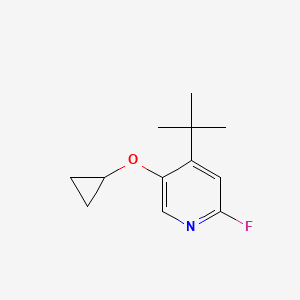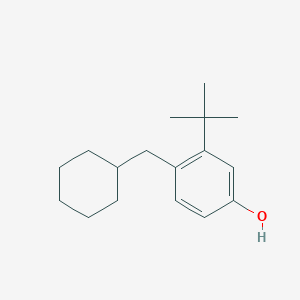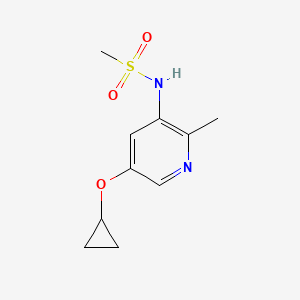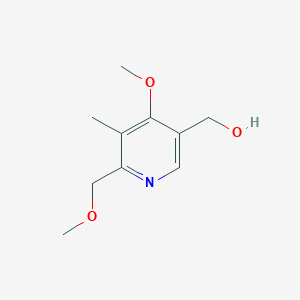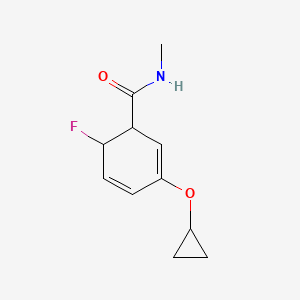
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide is a synthetic organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and a carboxamide functional group on a cyclohexa-2,4-diene ring system. It is primarily used in research and development within the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide typically involves multiple steps, including the formation of the cyclohexa-2,4-diene ring, introduction of the fluoro substituent, and attachment of the cyclopropoxy and carboxamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienamine: Similar structure but with an amine group instead of a carboxamide group.
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienol: Similar structure but with a hydroxyl group instead of a carboxamide group.
Uniqueness
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and cyclopropoxy substituents contribute to its stability and reactivity, making it a valuable compound for research and development.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
3-cyclopropyloxy-6-fluoro-N-methylcyclohexa-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C11H14FNO2/c1-13-11(14)9-6-8(4-5-10(9)12)15-7-2-3-7/h4-7,9-10H,2-3H2,1H3,(H,13,14) |
InChIキー |
QJUKLARULAUUQN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1C=C(C=CC1F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


